molecular formula C9H14BrClN2O B13147256 4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride

4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride

Cat. No.: B13147256
M. Wt: 281.58 g/mol
InChI Key: YNXULGPKRVCZGI-JVEOKNEYSA-N
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Description

4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bromine atom, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride is unique due to its specific combination of a bromine atom, a piperidine ring, and an oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H14BrClN2O

Molecular Weight

281.58 g/mol

IUPAC Name

4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride

InChI

InChI=1S/C9H13BrN2O.ClH/c1-6-2-3-7(4-11-6)9-12-8(10)5-13-9;/h5-7,11H,2-4H2,1H3;1H/t6-,7?;/m1./s1

InChI Key

YNXULGPKRVCZGI-JVEOKNEYSA-N

Isomeric SMILES

C[C@@H]1CCC(CN1)C2=NC(=CO2)Br.Cl

Canonical SMILES

CC1CCC(CN1)C2=NC(=CO2)Br.Cl

Origin of Product

United States

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